molecular formula C9H7F3O3 B1339180 Ethyl 2,4,5-trifluoro-3-hydroxybenzoate

Ethyl 2,4,5-trifluoro-3-hydroxybenzoate

Cat. No. B1339180
M. Wt: 220.14 g/mol
InChI Key: JYEZWXDCOOQHTP-UHFFFAOYSA-N
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Patent
US05496951

Procedure details

1.76 g (0.044 moles) of a 60% w/w suspension of sodium hydride in mineral oil was added in small portions, whilst stirring and ice-cooling, to a solution of 8.83 g (0.04 moles) of ethyl 2,4,5-trifluoro-3-hydroxybenzoate [(XXIV), X=X'=F, R16 =C2H5O] [prepared as described in step (a) above] in 40 ml of dimethylformamide and, after the addition was complete, the mixture was stirred, whilst ice-cooling, for an additional 30 minutes. At the end of this time, the reaction mixture was transferred into a 200 ml stainless steel autoclave, and then 100 ml of dimethylformamide containing 28.0 g (0.32 moles) of chlorodifluoromethane were added thereto, and the mixture was stirred under pressure at 95°-100° C. for 5 hours. At the end of this time, the dimethylformamide was removed by distillation under reduced pressure, and water was added to the residue, which was extracted with toluene. The extract was washed with water and dried over anhydrous sodium sulfate, and then the solvent was removed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, using toluene as the eluent, to give 4.85 g of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
( XXIV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[C:14]([OH:15])=[C:13]([F:16])[C:12]([F:17])=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7].Cl[CH:19]([F:21])[F:20]>CN(C)C=O>[F:20][CH:19]([F:21])[O:15][C:14]1[C:4]([F:3])=[C:5]([CH:11]=[C:12]([F:17])[C:13]=1[F:16])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.83 g
Type
reactant
Smiles
FC1=C(C(=O)OCC)C=C(C(=C1O)F)F
Name
( XXIV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
stainless steel
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred, whilst ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling, for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred under pressure at 95°-100° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
At the end of this time, the dimethylformamide was removed by distillation under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C(=C(C(=O)OCC)C=C(C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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